molecular formula C18H13IN2OS B2655929 3-(4-Iodoanilino)-1-(2-phenyl-1,3-thiazol-5-yl)-2-propen-1-one CAS No. 338414-57-6

3-(4-Iodoanilino)-1-(2-phenyl-1,3-thiazol-5-yl)-2-propen-1-one

Cat. No.: B2655929
CAS No.: 338414-57-6
M. Wt: 432.28
InChI Key: NXDDUILOTWHCFG-ZHACJKMWSA-N
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Description

3-(4-Iodoanilino)-1-(2-phenyl-1,3-thiazol-5-yl)-2-propen-1-one is an organic compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of an iodoaniline group, a phenyl group, and a thiazole ring, which are connected through a propenone linker. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Iodoanilino)-1-(2-phenyl-1,3-thiazol-5-yl)-2-propen-1-one typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic or basic conditions.

    Introduction of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Formation of the Propenone Linker: The propenone linker can be formed through an aldol condensation reaction between an aromatic aldehyde and a ketone.

    Introduction of the Iodoaniline Group: The iodoaniline group can be introduced through a nucleophilic substitution reaction, where aniline reacts with iodine in the presence of a suitable base.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can be done by using advanced techniques such as continuous flow reactors, microwave-assisted synthesis, and high-throughput screening of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-(4-Iodoanilino)-1-(2-phenyl-1,3-thiazol-5-yl)-2-propen-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to form corresponding reduced products.

    Substitution: The iodoaniline group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Aniline or thiol in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Corresponding oxides of the compound.

    Reduction: Corresponding reduced products with hydrogenated bonds.

    Substitution: Substituted products with new functional groups replacing the iodine atom.

Scientific Research Applications

3-(4-Iodoanilino)-1-(2-phenyl-1,3-thiazol-5-yl)-2-propen-1-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Iodoanilino)-1-(2-phenyl-1,3-thiazol-5-yl)-2-propen-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with DNA/RNA: Binding to nucleic acids and affecting gene expression or replication.

    Modulating Receptor Activity: Interacting with cell surface receptors and influencing signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Bromoanilino)-1-(2-phenyl-1,3-thiazol-5-yl)-2-propen-1-one: Similar structure with a bromo group instead of an iodo group.

    3-(4-Chloroanilino)-1-(2-phenyl-1,3-thiazol-5-yl)-2-propen-1-one: Similar structure with a chloro group instead of an iodo group.

    3-(4-Fluoroanilino)-1-(2-phenyl-1,3-thiazol-5-yl)-2-propen-1-one: Similar structure with a fluoro group instead of an iodo group.

Uniqueness

The uniqueness of 3-(4-Iodoanilino)-1-(2-phenyl-1,3-thiazol-5-yl)-2-propen-1-one lies in the presence of the iodoaniline group, which can impart distinct chemical and biological properties compared to its bromo, chloro, and fluoro analogs. The iodine atom can influence the compound’s reactivity, binding affinity, and overall biological activity.

Properties

IUPAC Name

(E)-3-(4-iodoanilino)-1-(2-phenyl-1,3-thiazol-5-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13IN2OS/c19-14-6-8-15(9-7-14)20-11-10-16(22)17-12-21-18(23-17)13-4-2-1-3-5-13/h1-12,20H/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXDDUILOTWHCFG-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(S2)C(=O)C=CNC3=CC=C(C=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=NC=C(S2)C(=O)/C=C/NC3=CC=C(C=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13IN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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